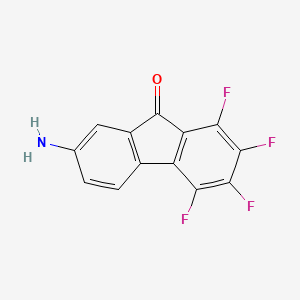
7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenones, which are aromatic ketones. The presence of four fluorine atoms and an amino group in its structure makes it a compound of interest in various fields of research, including organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the fluorination of fluorenone derivatives followed by the introduction of an amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carbonyl group in the fluorenone structure.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a pharmaceutical intermediate.
Industry: In the material science industry, this compound is explored for its properties in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and its effects
Properties
CAS No. |
17533-04-9 |
|---|---|
Molecular Formula |
C13H5F4NO |
Molecular Weight |
267.18 g/mol |
IUPAC Name |
7-amino-1,2,3,4-tetrafluorofluoren-9-one |
InChI |
InChI=1S/C13H5F4NO/c14-9-7-5-2-1-4(18)3-6(5)13(19)8(7)10(15)12(17)11(9)16/h1-3H,18H2 |
InChI Key |
ZCPZRGNBHBKWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


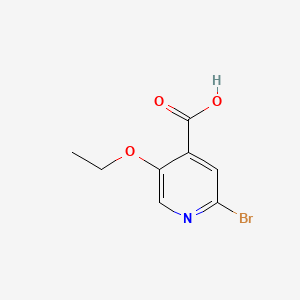
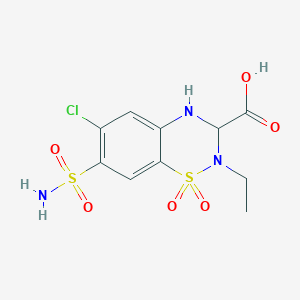
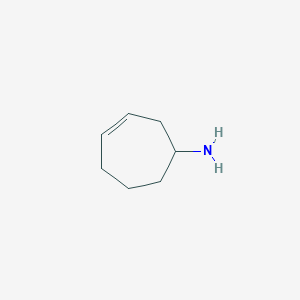
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)

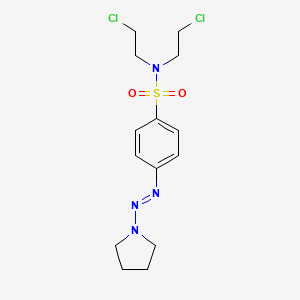
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)




